molecular formula C14H16Cl2N2O2S2 B2431803 2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946356-45-2

2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2431803
CAS No.: 946356-45-2
M. Wt: 379.31
InChI Key: KEICJNYFDQRTPA-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a dimethylamino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction.

    Introduction of the dimethylamino group: This step might involve the alkylation of a precursor amine.

    Sulfonamide formation: This usually involves the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products depend on the specific reactions but could include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiophene rings are often used as ligands in catalytic reactions.

    Material Science: Such compounds can be used in the development of conductive polymers.

Biology and Medicine

    Drug Development: Sulfonamides are a well-known class of antibiotics, and derivatives might be explored for similar or new therapeutic activities.

    Biological Probes: These compounds can be used to study biological pathways and enzyme functions.

Industry

    Agriculture: Potential use as pesticides or herbicides.

    Pharmaceuticals: As intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an antibiotic, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets could include enzymes, receptors, or DNA.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide antibiotic.

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid.

    Dimethylamino compounds: Such as dimethylaminoethanol.

Uniqueness

2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which might confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

2,5-dichloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2S2/c1-18(2)13(10-5-6-21-9-10)8-17-22(19,20)14-7-11(15)3-4-12(14)16/h3-7,9,13,17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEICJNYFDQRTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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